molecular formula C18H16FNO2S B2567506 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide CAS No. 2379988-18-6

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide

Cat. No.: B2567506
CAS No.: 2379988-18-6
M. Wt: 329.39
InChI Key: PSDJLOLCHXMKSR-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is a synthetic small molecule of interest in medicinal chemistry and agrochemical research. This compound features a hybrid structure combining fluorophenyl, propanamide, furan, and thiophene moieties, a design strategy often employed to generate bioactive molecules . The presence of both furan and thiophene heterocycles in its structure is a significant feature, as these scaffolds are frequently investigated for their fungicidal and antibacterial properties . Compounds containing the thiophene ring, in particular, are common in commercial agrochemicals and are actively studied as alternatives to benzenoid products, sometimes demonstrating superior activity . Furthermore, chalcone derivatives and related structures that incorporate a fluorophenyl group are a major focus in the search for new antibacterial agents, especially for combating multidrug-resistant pathogens like Staphylococcus aureus . The specific physicochemical properties and mechanism of action of this compound are subjects for further investigation, but its molecular architecture positions it as a potentially valuable scaffold for developing new therapeutic or agrochemical agents. This product is intended for research and development purposes only.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c19-17-4-2-1-3-13(17)5-6-18(21)20-10-16-9-15(12-23-16)14-7-8-22-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDJLOLCHXMKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CS2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

3-(2-Bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide

This brominated analog () differs only in the halogen substituent (Br vs. F) on the phenyl ring. Such substitutions are often explored to optimize pharmacokinetic profiles in drug development .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

This compound () replaces the thiophene-furan moiety with a biphenyl-indole system. The biphenyl group enhances π-π stacking interactions, while the indole moiety introduces hydrogen-bonding capabilities. Such structural variations may influence target selectivity, as seen in serotonin receptor ligands or kinase inhibitors .

Heterocyclic Propanamide Derivatives

Nitroimidazole-Based Thioflavin-T Derivatives (e.g., 4NPBTA)

4NPBTA () incorporates a benzothiazole and nitroimidazole group instead of the thiophene-furan system. The nitroimidazole moiety confers radiosensitizing properties, making it useful as a cerebral ischemia marker. This highlights how heterocyclic substitutions dictate biological applications .

Heterocycle-Containing Tranylcypromine Derivatives (e.g., 3b, 4a–b)

Compounds like N-(4-(2-aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b, ) share the furan substituent but employ a benzamide scaffold. The rigid cyclopropylamine linker enhances conformational stability, a strategy relevant for LSD1 inhibitors in oncology .

Pharmacologically Active Propanamides

Fentanyl Analogs (e.g., 2'-Fluoro Ortho-Fluorofentanyl)

Though opioid receptor-targeting (), these compounds demonstrate how fluorinated aryl propanamides can achieve high receptor affinity. The 2-fluorophenyl group in the target compound may similarly enhance binding to non-opioid targets through hydrophobic and electrostatic interactions .

(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

This naproxen-derived analog () uses a naphthalene group for COX-2 inhibition. The chloro-phenethyl substituent contrasts with the thiophene-furan system, illustrating how bulkier groups reduce solubility but improve target engagement in inflammatory pathways .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound 2-fluorophenyl, thiophene-furan N/A (structural analog data inferred)
3-(2-Bromophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide 2-bromophenyl Increased lipophilicity vs. fluoro
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide Biphenyl-indole Serotonin receptor modulation
4NPBTA Benzothiazole, nitroimidazole Cerebral ischemia marker
2'-Fluoro Ortho-Fluorofentanyl Fluorophenyl, piperidine µ-opioid receptor agonist

Biological Activity

The compound 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FNO2S
  • Molecular Weight : 303.36 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. The mechanism often involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Case Study: Antibacterial Properties

A study evaluated the antibacterial activity of related compounds against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Bacteria
3-(2-fluorophenyl)-N-{...}15.625Staphylococcus aureus
3-(2-fluorophenyl)-N-{...}62.5Enterococcus faecalis
Control (Ciprofloxacin)0.39E. coli

These results suggest that while the compound shows some antibacterial activity, it may not be as potent as established antibiotics like ciprofloxacin .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest in G1 phase

These findings suggest a potential for further exploration in cancer therapeutics .

Other Biological Activities

In addition to antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.

Q & A

Basic Question: What synthetic strategies are recommended for preparing 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propanamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Prepare the thiophene-furan hybrid scaffold via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 2: Functionalize the thiophene ring with a methylamine group using reductive amination or nucleophilic substitution .
  • Step 3: Couple the 3-(2-fluorophenyl)propanoyl chloride to the amine group via Schotten-Baumann or carbodiimide-mediated amidation .

Key Considerations:

  • Use anhydrous conditions for amide bond formation to avoid hydrolysis.
  • Monitor reaction progress with TLC (silica gel, hexane/EtOAc) or LC-MS.

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